2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide
Description
Properties
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3S/c1-12-7-9-14(10-8-12)25(23,24)16(17(18,19)20)21-15(22)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDMFJZIVXVXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-tosylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where nucleophiles like amines or thiols replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thioethers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide exhibit notable antimicrobial properties. A study conducted on various acetamides demonstrated that certain derivatives possess strong inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Molecular docking studies have shown that compounds similar to this compound can effectively bind to the active site of cyclooxygenase-2 (COX-2), suggesting potential as anti-inflammatory agents. The binding affinity was found to be superior to traditional anti-inflammatory drugs .
Case Study 1: Synthesis and Evaluation of Antidepressant Activity
In a recent study, a series of phenylacetamides were synthesized and evaluated for their antidepressant activity using the tail suspension test and forced swim test on adult Swiss Albino mice. The most potent compound from the series showed a significant decrease in immobility duration at a dosage of 30 mg/kg, indicating its potential as an antidepressant .
| Compound ID | Dosage (mg/kg) | % Decrease in Immobility |
|---|---|---|
| VS25 | 30 | 82.23 |
| Control | - | 0 |
Case Study 2: Structural Studies
Another study focused on the structural aspects of related compounds revealed insights into the solid-state geometry influenced by side chain substitutions. This understanding is crucial for designing new derivatives with enhanced biological activity .
Material Science Applications
The compound also finds applications in materials science due to its unique chemical structure. It can be utilized as an intermediate in the synthesis of polymers and other materials with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trichloroethyl group can undergo metabolic transformations, generating reactive intermediates that interact with cellular components, thereby exerting its effects.
Comparison with Similar Compounds
2-Phenyl-N-[2,2,2-Trichloro-1-(2-Methoxyanilino)Ethyl]Acetamide
- Structural Differences: Replaces the tosyl group with a 2-methoxyanilino substituent.
- Physicochemical Properties: Molecular Weight: 387.69 g/mol (vs. target compound’s higher weight due to tosyl group).
- Biological Implications: The methoxy group may enhance hydrogen bonding, while the anilino group could influence receptor binding specificity in enzyme inhibition or anticancer activity .
Chloroacetamide Derivatives (e.g., 2e, 2f)
- Structural Features : Examples include 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) and 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f).
- Key Differences : Aromatic substituents (naphthyl, thienyl) instead of phenyl and tosyl groups.
- Applications : These derivatives are often explored as pesticides due to their halogen-rich structures, which enhance stability and reactivity toward biological targets .
2-Chloro-N-(2-((N,4-Dimethylphenyl)Sulfonamido)-1-Phenylethyl)Acetamide (5e)
Anticonvulsant Acetamides (e.g., Compounds 23–27)
- Structural Variations : Feature a 2,5-dioxopyrrolidin-1-yl group at the α-carbon.
- Pharmacological Profile: These compounds demonstrate anticonvulsant activity, attributed to the pyrrolidinone ring’s ability to modulate ion channels or neurotransmitter systems. The absence of this ring in the target compound suggests divergent biological targets .
UPGL00004 (BPTES Analog)
- Structural Contrasts : Incorporates a rigid heterocyclic core (thiadiazol-piperidinyl) instead of the trichloroethyl-tosyl system.
- Biological Activity : Potent glutaminase (GLS) inhibition via allosteric binding, highlighting how structural rigidity can enhance target affinity compared to flexible trichloroethyl derivatives .
Comparative Data Table
Biological Activity
2-Phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10Cl3NO2
- Molecular Weight : 265.55 g/mol
- CAS Registry Number : 56737-19-0
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect cytochrome P450 enzymes which are crucial for drug metabolism .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Biological Activity Data Table
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains . -
Cytotoxicity in Cancer Research :
Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that at concentrations above 50 µg/mL, the compound induced apoptosis in breast cancer cells (MCF-7), with a reduction in cell viability observed through MTT assays . -
Mechanistic Studies :
Further mechanistic studies revealed that the compound's apoptotic effects are mediated through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2 .
Q & A
Q. What are the standard synthetic protocols for preparing 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide?
The synthesis typically involves a multi-step reaction sequence. A common approach is the condensation of 2-phenylacetamide with 2,2,2-trichloro-1-tosylethyl chloride under basic conditions. Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., dichloromethane or toluene) and a base like triethylamine to neutralize HCl byproducts.
- Temperature Control : Maintain temperatures between 0–5°C during exothermic steps to minimize side reactions.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is employed to isolate the product .
- Monitoring : TLC with hexane:ethyl acetate (9:1) or similar solvent systems ensures reaction progress tracking .
Q. How is the purity and structural integrity of this compound validated?
Analytical techniques include:
- NMR Spectroscopy : and NMR confirm the presence of the trichloroethyl, tosyl, and phenyl groups. For example, the trichloroethyl group shows distinct signals at δ 4.2–4.5 ppm (CH) and δ 5.1–5.3 ppm (CH) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z corresponding to the exact mass .
Advanced Research Questions
Q. How can researchers resolve low yields during the final coupling step of the synthesis?
Low yields often stem from steric hindrance at the tosylethyl group or incomplete activation of the acetamide. Strategies include:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents like DMF improve solubility of intermediates .
- Reaction Time : Extend reflux duration (8–12 hours) to ensure complete conversion, monitored via TLC .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb HCl, reducing side reactions .
Q. What computational methods aid in predicting the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Transition States : Identify energy barriers for trichloroethyl group substitution reactions.
- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., the tosyl group’s sulfur atom) prone to nucleophilic attack .
- Solvent Effects : COSMO-RS simulations predict solvent interactions affecting reaction pathways .
Q. How should researchers address discrepancies in NMR data when characterizing derivatives?
Contradictions in NMR signals may arise from dynamic processes (e.g., restricted rotation of the tosyl group). Solutions include:
- Variable-Temperature NMR : Conduct experiments at −40°C to “freeze” conformational changes and resolve splitting patterns .
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between ambiguous protons and carbons .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies optimize biological activity assays for this compound?
For pharmacological studies:
- Solubility Enhancement : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability in aqueous media .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess half-life () .
- Docking Studies : AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes with hydrophobic active sites) .
Methodological Considerations
Q. How can researchers mitigate byproduct formation during scale-up synthesis?
Industrial-scale challenges include heat dissipation and mixing efficiency. Recommendations:
- Flow Chemistry : Continuous flow reactors improve temperature control and reduce localized hotspots .
- In-line Analytics : FTIR probes monitor reaction progress in real time, enabling immediate adjustments .
- Workup Automation : Liquid-liquid extraction systems (e.g., centrifugal partition chromatography) enhance purity .
Q. What are the best practices for storing and handling this compound?
- Storage : Keep under inert gas (N or Ar) at −20°C in amber vials to prevent hydrolysis of the trichloroethyl group .
- Safety Protocols : Use fume hoods for handling due to potential toxicity; LC-MS analysis of degraded samples ensures stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
